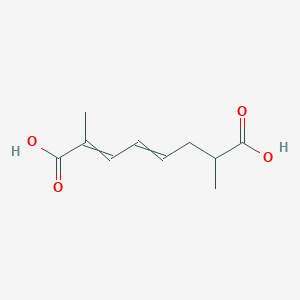![molecular formula C8H11LiO2 B14304771 Lithium 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-ide CAS No. 122762-79-2](/img/structure/B14304771.png)
Lithium 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium 6,6-dimethyl-4,8-dioxaspiro[25]oct-1-en-1-ide is a chemical compound with the molecular formula C8H11LiO2 It is known for its unique spiro structure, which includes a lithium ion coordinated to a dioxaspiro ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-ide typically involves the reaction of 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene with a lithium reagent. One common method involves the use of lithium diisopropylamide (LDA) as a base to deprotonate the spiro compound, followed by the addition of lithium ions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Lithium 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced using common reducing agents like lithium aluminum hydride.
Substitution: The lithium ion can be substituted with other metal ions or organic groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Grignard reagents or organolithium compounds in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons .
科学的研究の応用
Lithium 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-ide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce spiro structures into complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials
作用機序
The mechanism of action of Lithium 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-ide involves its interaction with molecular targets through its lithium ion and spiro structure. The lithium ion can coordinate with various functional groups, facilitating reactions such as nucleophilic addition and substitution. The spiro structure provides steric hindrance, influencing the compound’s reactivity and selectivity .
類似化合物との比較
Similar Compounds
6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-ene: The parent compound without the lithium ion.
6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile: A related compound with a different functional group.
4,8-Dioxaspiro[2.5]oct-1-ene: A simpler spiro compound without the methyl groups
Uniqueness
Lithium 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-ide is unique due to its lithium coordination, which imparts distinct chemical properties and reactivity. The presence of the lithium ion enhances its utility in various synthetic applications, making it a valuable compound in both research and industrial contexts .
特性
CAS番号 |
122762-79-2 |
|---|---|
分子式 |
C8H11LiO2 |
分子量 |
146.1 g/mol |
InChI |
InChI=1S/C8H11O2.Li/c1-7(2)5-9-8(3-4-8)10-6-7;/h3H,5-6H2,1-2H3;/q-1;+1 |
InChIキー |
HWEKIHBGDXLHKH-UHFFFAOYSA-N |
正規SMILES |
[Li+].CC1(COC2(C=[C-]2)OC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide](/img/structure/B14304691.png)
![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo-](/img/structure/B14304705.png)
![4'-Butoxy-4-pentyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14304709.png)

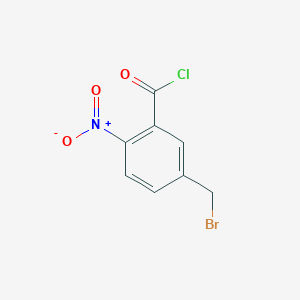
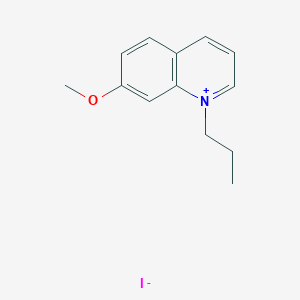
![2-Chloro-4-{(E)-[(4-nitrophenyl)methylidene]amino}phenol](/img/structure/B14304728.png)
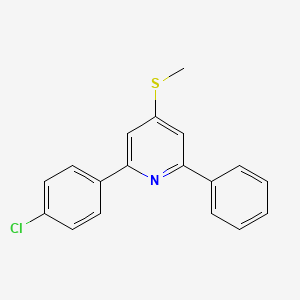
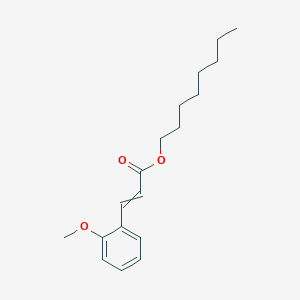
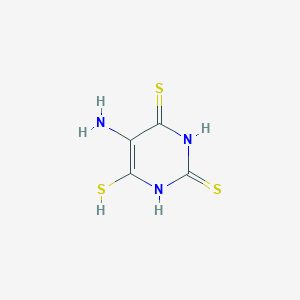
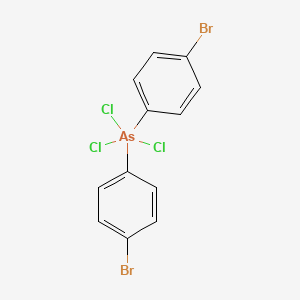
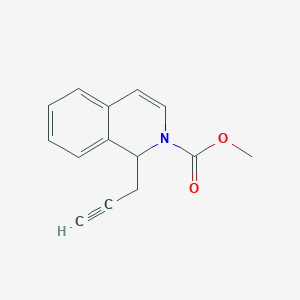
![(5S,5aR)-5-(2-aminoethoxy)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one;hydrochloride](/img/structure/B14304759.png)
